molecular formula C8H8BrClO B14778875 1-Bromo-2-chloro-5-methoxy-3-methylbenzene

1-Bromo-2-chloro-5-methoxy-3-methylbenzene

Cat. No.: B14778875
M. Wt: 235.50 g/mol
InChI Key: BJXISJMDMNIMRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2-chloro-5-methoxy-3-methylbenzene is an organic compound with the molecular formula C8H8BrClO. It is a derivative of benzene, substituted with bromine, chlorine, methoxy, and methyl groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-chloro-5-methoxy-3-methylbenzene can be synthesized through a series of electrophilic aromatic substitution reactions. The typical synthetic route involves:

    Bromination: Introduction of a bromine atom to the benzene ring using bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3).

    Chlorination: Introduction of a chlorine atom using chlorine (Cl2) in the presence of a catalyst like iron(III) chloride (FeCl3).

    Methoxylation: Introduction of a methoxy group (-OCH3) using methanol (CH3OH) in the presence of a strong acid like sulfuric acid (H2SO4).

    Methylation: Introduction of a methyl group (-CH3) using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).

Industrial Production Methods: Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-chloro-5-methoxy-3-methylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles in the presence of suitable reagents.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms or reduce the methoxy group.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products:

    Substitution: Formation of various substituted benzene derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dehalogenated or demethylated products.

Scientific Research Applications

1-Bromo-2-chloro-5-methoxy-3-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-2-chloro-5-methoxy-3-methylbenzene involves its interaction with various molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it forms a sigma complex with nucleophiles. The presence of electron-withdrawing groups like bromine and chlorine can influence the reactivity and selectivity of the compound in these reactions.

Comparison with Similar Compounds

  • 1-Bromo-2-chloro-3-methoxy-5-methylbenzene
  • 1-Bromo-2-chloro-4-methoxy-3-methylbenzene
  • 1-Bromo-2-chloro-5-methoxy-4-methylbenzene

Comparison: 1-Bromo-2-chloro-5-methoxy-3-methylbenzene is unique due to the specific positions of its substituents, which can significantly influence its chemical reactivity and physical properties. The presence of both bromine and chlorine atoms in ortho and meta positions relative to the methoxy group can lead to distinct electronic effects and steric hindrance, differentiating it from other similar compounds.

Properties

Molecular Formula

C8H8BrClO

Molecular Weight

235.50 g/mol

IUPAC Name

1-bromo-2-chloro-5-methoxy-3-methylbenzene

InChI

InChI=1S/C8H8BrClO/c1-5-3-6(11-2)4-7(9)8(5)10/h3-4H,1-2H3

InChI Key

BJXISJMDMNIMRV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)Br)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.